molecular formula C16H14Cl2N2O3S B244026 2-[(3,5-dichloro-4-methoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

2-[(3,5-dichloro-4-methoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

Cat. No. B244026
M. Wt: 385.3 g/mol
InChI Key: SQPZRCSFKIXHFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(3,5-dichloro-4-methoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is a chemical compound that has been synthesized for its potential use in scientific research. This compound has been found to have unique properties and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. In

Mechanism of Action

The mechanism of action of 2-[(3,5-dichloro-4-methoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is not fully understood. However, studies have shown that this compound may inhibit the activity of certain enzymes and proteins involved in the development and progression of cancer and inflammation.
Biochemical and Physiological Effects:
Studies have shown that 2-[(3,5-dichloro-4-methoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide may have various biochemical and physiological effects. This compound has been found to inhibit the growth and proliferation of cancer cells, reduce inflammation, and modulate the immune system.

Advantages and Limitations for Lab Experiments

The advantages of using 2-[(3,5-dichloro-4-methoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide in lab experiments include its unique properties, potential therapeutic applications, and ability to inhibit the activity of certain enzymes and proteins. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

For research on 2-[(3,5-dichloro-4-methoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide include further studies on its mechanism of action, potential therapeutic applications, and toxicity. Additionally, research may focus on developing new derivatives of this compound with improved properties and potential therapeutic applications.

Synthesis Methods

The synthesis of 2-[(3,5-dichloro-4-methoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide involves several steps. The first step involves the reaction of 3,5-dichloro-4-methoxybenzoyl chloride with 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid in the presence of a base such as triethylamine. This reaction results in the formation of 2-[(3,5-dichloro-4-methoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid.
The next step involves the reaction of the above product with thionyl chloride in the presence of a base such as pyridine. This reaction results in the formation of 2-[(3,5-dichloro-4-methoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonyl chloride. The final step involves the reaction of the above product with an amine such as ammonia or an amine derivative in the presence of a base such as triethylamine. This reaction results in the formation of 2-[(3,5-dichloro-4-methoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide.

Scientific Research Applications

2-[(3,5-dichloro-4-methoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide has been studied extensively for its potential use in scientific research. This compound has been found to have unique properties and has been used in various studies related to cancer, inflammation, and other diseases.

properties

Molecular Formula

C16H14Cl2N2O3S

Molecular Weight

385.3 g/mol

IUPAC Name

2-[(3,5-dichloro-4-methoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

InChI

InChI=1S/C16H14Cl2N2O3S/c1-23-13-9(17)5-7(6-10(13)18)15(22)20-16-12(14(19)21)8-3-2-4-11(8)24-16/h5-6H,2-4H2,1H3,(H2,19,21)(H,20,22)

InChI Key

SQPZRCSFKIXHFC-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1Cl)C(=O)NC2=C(C3=C(S2)CCC3)C(=O)N)Cl

Canonical SMILES

COC1=C(C=C(C=C1Cl)C(=O)NC2=C(C3=C(S2)CCC3)C(=O)N)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.